molecular formula C18H15ClN6O B2815458 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine CAS No. 892778-50-6

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2815458
CAS No.: 892778-50-6
M. Wt: 366.81
InChI Key: LRMRUUBECTXHFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine features a hybrid heterocyclic scaffold comprising a 1,2,4-oxadiazole ring linked to a 4-chlorophenyl group and a 1,2,3-triazole ring substituted with a 4-ethylphenyl group and an amine.

Properties

IUPAC Name

5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-ethylphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN6O/c1-2-11-3-9-14(10-4-11)25-16(20)15(22-24-25)18-21-17(23-26-18)12-5-7-13(19)8-6-12/h3-10H,2,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMRUUBECTXHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

activities. Therefore, it’s plausible that the compound interacts with targets related to these pathogens.

Biochemical Pathways

Given the anti-infective activities of 1,2,4-oxadiazole derivatives, it’s likely that the compound affects pathways related to the life cycle of the pathogens it targets.

Pharmacokinetics

The 1,2,4-oxadiazole heterocycle is known to show better hydrolytic and metabolic stability, which could influence the compound’s bioavailability.

Result of Action

Given the anti-infective activities of 1,2,4-oxadiazole derivatives, it’s likely that the compound inhibits the growth or replication of the pathogens it targets.

Biological Activity

The compound 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates both oxadiazole and triazole moieties. These structural features are known for their diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C14H15ClN6O\text{C}_{14}\text{H}_{15}\text{ClN}_6\text{O}

Key Properties:

PropertyValue
Molecular Weight318.76 g/mol
CAS Number1188305-13-6
IUPAC NameThis compound

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. The mechanism often involves inhibition of key enzymes associated with cancer cell proliferation.

Mechanisms of Action:

  • Inhibition of Thymidylate Synthase (TS) : Compounds similar to the target molecule have shown IC50 values ranging from 0.47 to 1.4 µM against TS, an enzyme critical for DNA synthesis .
  • Histone Deacetylase (HDAC) Inhibition : Several derivatives have been reported to inhibit HDAC activity effectively, with IC50 values as low as 8.2 nM . This inhibition can lead to increased acetylation of histones and subsequent activation of tumor suppressor genes.

Antimicrobial Activity

The compound also demonstrates promising antimicrobial effects against various pathogens. For instance:

  • In vitro Studies : Compounds derived from oxadiazole have been tested against bacteria such as Staphylococcus aureus and Enterococcus faecalis, showing moderate to high activity .

Case Study 1: Anticancer Efficacy

A study explored the anticancer efficacy of oxadiazole derivatives in MCF-7 breast cancer cells. The compound under investigation increased p53 expression and induced apoptosis via caspase activation .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of related compounds against Bacillus cereus and Enterobacter aerogenes. The results indicated that derivatives with similar structures exhibited significant inhibition zones in agar diffusion tests .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is significantly influenced by their structural modifications:

  • Substituent Effects : The presence of electron-withdrawing groups like chlorine enhances lipophilicity and biological activity.
  • Hybridization with Triazoles : The combination of oxadiazoles with triazoles has been shown to produce synergistic effects in terms of anticancer activity .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing oxadiazole and triazole functionalities exhibit notable antimicrobial properties. For instance, derivatives of oxadiazoles have been synthesized and screened for their effectiveness against various bacterial strains. A study highlighted that certain derivatives showed significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Studies involving similar triazole derivatives have shown selective inhibition of carbonic anhydrases (CAs), which are implicated in cancer progression. Specifically, some compounds were able to inhibit CA IX and CA XII at nanomolar concentrations, indicating their potential as anticancer agents .

Drug Discovery

The incorporation of oxadiazole and triazole rings has been extensively explored in drug discovery due to their ability to modulate biological activity. The compound has been investigated for its role as a lead compound in developing new therapeutic agents targeting various diseases, including infections and cancer .

Materials Science

Beyond biological applications, the compound's unique properties make it suitable for use in materials science. Its ability to form stable complexes can be harnessed in the development of advanced materials with specific optical or electronic properties .

Case Study 1: Antimicrobial Screening

A systematic study was conducted on a series of oxadiazole-triazole derivatives, including the compound . The screening revealed that certain derivatives exhibited moderate to high antimicrobial activity against both gram-positive and gram-negative bacteria. The study concluded that modifications to the phenyl ring significantly impacted the biological activity .

Case Study 2: Anticancer Activity Assessment

In vitro assays were performed on cancer cell lines (e.g., PANC-1 and SK-MEL-2) using compounds derived from similar structures. The results indicated that compounds with the oxadiazole moiety displayed potent cytotoxic effects at low concentrations, suggesting their viability as anticancer agents .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Rings

Key analogs differ in the substitution patterns on the phenyl rings attached to the triazole and oxadiazole cores:

Compound ID/Ref. Triazole Substituent Oxadiazole Substituent Molecular Formula Molecular Weight logP Polar Surface Area (Ų)
Target Compound 4-Ethylphenyl 4-Chlorophenyl C₁₈H₁₅ClN₆O ~366.8* ~4.5† ~77.4†
E595-0325 2,3-Dimethylphenyl 4-Chlorophenyl C₁₈H₁₅ClN₆O 366.81 4.55 77.437
E595-0314 2-Methylphenyl 4-Chlorophenyl C₁₇H₁₃ClN₆O 352.78
E595-0326 2,4-Dimethylphenyl 4-Chlorophenyl C₁₈H₁₅ClN₆O 366.81
Compound in 2,5-Dimethoxyphenyl 4-Chlorophenyl C₁₈H₁₅ClN₆O₃ 398.8

*Estimated based on analogs; †Inferred from E595-0325 due to structural similarity.

Key Observations :

  • Lipophilicity : The 2,3-dimethylphenyl analog (E595-0325) has a logP of 4.55, indicating moderate lipophilicity suitable for membrane permeability. The target compound’s 4-ethylphenyl group may confer similar or slightly higher logP due to the ethyl group’s hydrophobicity .
  • Electron-Donating vs. Withdrawing Groups : The 2,5-dimethoxyphenyl analog () introduces electron-donating methoxy groups, which could enhance π-stacking interactions in receptor binding compared to the target’s ethyl group .

Core Heterocycle Modifications

  • Thiazole vs. Triazole: describes 4-methyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine (CAS 34396-93-5), where the triazole is replaced by a thiazole.

Physicochemical and ADME Properties

  • logD and Solubility : The 2,3-dimethylphenyl analog (E595-0325) has a logSw (aqueous solubility) of -4.76, indicating poor solubility, a challenge shared by the target compound .
  • Hydrogen Bonding: All analogs have 2–5 hydrogen bond acceptors/donors, influencing protein-ligand interactions .

Q & A

Basic Research Question

  • NMR : ¹H/¹³C NMR to verify aromatic protons (δ 7.2–8.1 ppm) and amine groups (δ 5.5–6.0 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the ethylphenyl substituent .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 423.08) and fragmentation patterns .
  • X-ray Crystallography : Resolve bond lengths (e.g., N–N bonds in triazole: ~1.32 Å) and dihedral angles to validate planarity .

What strategies are employed to elucidate the mechanism of action when conflicting bioactivity data arise across studies?

Advanced Research Question

  • Target deconvolution : Use siRNA knockdown or CRISPR-Cas9 to identify essential genes in cellular assays .
  • Off-target profiling : Screen against a panel of 50+ kinases/enzymes to rule out nonspecific binding.
  • Contradiction resolution : If one study reports antimicrobial activity (MIC: 8 µg/mL) while another shows no effect, assess bacterial strain variability (e.g., Gram-negative vs. Gram-positive) or assay conditions (aerobic vs. anaerobic) .

How do structural modifications (e.g., substituent changes) impact bioactivity, and what methodologies are used to analyze these effects?

Advanced Research Question

  • SAR Studies : Replace the 4-chlorophenyl group with fluorophenyl or bromophenyl analogs. Fluorine enhances lipophilicity (logP +0.5) and membrane permeability .
  • Assays : Compare IC₅₀ values in in vitro cytotoxicity models (e.g., HeLa cells). A 4-ethylphenyl group may improve selectivity over normal fibroblasts (SI > 10) .
  • Data Analysis : Apply multivariate regression to correlate substituent Hammett constants (σ) with activity trends .

How should researchers address discrepancies in reported biological activities across studies?

Q. Methodological Focus

  • Dose-response analysis : Test activity across a 10–100 µM range to identify threshold effects.
  • Standardization : Use common reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate assays .
  • Meta-analysis : Pool data from ≥3 independent studies and apply ANOVA to assess significance (p < 0.05). Outliers may reflect impurities; re-test with HPLC-purified samples .

What statistical approaches are recommended to optimize synthesis while minimizing experimental runs?

Q. Experimental Design

  • Design of Experiments (DoE) : Use a Box-Behnken design to vary temperature (X₁), solvent ratio (X₂), and catalyst loading (X₃). Analyze yield (response) via response surface methodology .
  • Critical Factors : Catalyst loading (p < 0.01) and temperature (p < 0.05) are most significant.
  • Validation : Confirm predicted optimum conditions (e.g., 70°C, 5 mol% catalyst) with ≤5% error .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.